3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Scientific Research Applications
Synthesis and Antioxidant Activity
The compound 3-(5-Chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its derivatives have been explored for their potential in synthesizing novel compounds with significant antioxidant properties. Research demonstrates that derivatives of this compound exhibit potent antioxidant activities, as evidenced by their ability to scavenge DPPH radicals and display reducing power. Notably, some derivatives have shown higher antioxidant activity than well-known antioxidants like ascorbic acid, suggesting their potential utility in developing new antioxidant agents (I. Tumosienė et al., 2019).
Antimicrobial Activity
The synthesis of compounds containing the this compound moiety has been investigated for their antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where new classes of antimicrobial compounds are urgently needed (K. Mehta, 2016).
Antitubercular Activity
Recent research has focused on the development of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, derived from this compound, as potent inhibitors of Mycobacterium tuberculosis. These compounds have shown promising antitubercular activity in vitro, making them potential candidates for further development into new antitubercular drugs. Such developments are crucial in the fight against tuberculosis, especially given the emergence of multidrug-resistant strains of the bacterium (Sandeep Kumar Marvadi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-7-2-1-6(14-7)4-3-5(8(11)12)13-10-4/h1-2,5H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVSBHCFWYJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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